Comparative LogP Analysis: Balancing Lipophilicity for Drug-Like Properties
The lipophilicity of 2,6-Difluoropyrimidin-4-amine, as indicated by its calculated LogP, is lower than many common fluorinated pyrimidine derivatives, suggesting better solubility and drug-likeness profiles. The compound has a reported LogP of 0.76 to 0.92 [1][2]. In contrast, a study on a series of 4-arylamine substituted pyrimidine derivatives, which are more complex and have larger nonpolar substituents, shows calculated LogP (cLogP) values often exceeding 1.8 [3]. This difference is a class-level inference where the unadorned 2,6-difluoropyrimidin-4-amine core provides a more polar starting point, potentially favorable for oral bioavailability and aqueous solubility in comparison to larger, more lipophilic analogs [4].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 0.76 to 0.92 |
| Comparator Or Baseline | More complex 4-arylamine substituted pyrimidine derivatives (as a class) |
| Quantified Difference | cLogP values typically > 1.8 (e.g., 1.32, 1.82, > 1.8) for complex analogs, compared to ~0.76-0.92 for the core scaffold. |
| Conditions | In silico prediction and calculated partition coefficients. |
Why This Matters
A lower LogP is generally correlated with better aqueous solubility and reduced non-specific binding, which are desirable attributes for a versatile synthetic intermediate and a starting point for lead optimization.
- [1] ChemSrc. (2018). 4-Amino-2,6-difluoropyrimidine. View Source
- [2] Molbase. (n.d.). 2,6-Difluoropyrimidin-4-amine. View Source
- [3] PMC. (2023). Table 2. hERG IC50, Half-life, and cLogP for compounds 1a-2b. National Library of Medicine. View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
